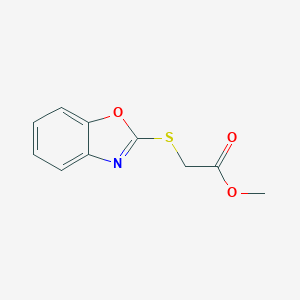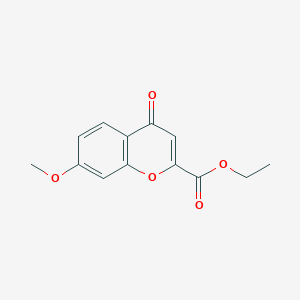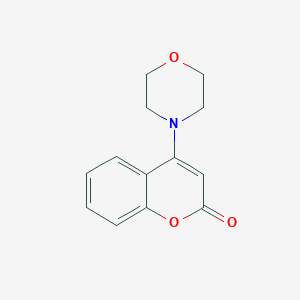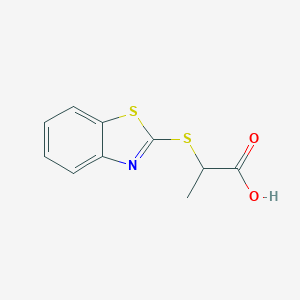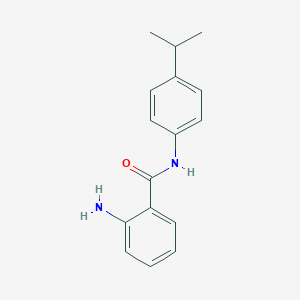![molecular formula C18H19N3O3 B186894 1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- CAS No. 441782-71-4](/img/structure/B186894.png)
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-, also known as DMNPE-caged compound, is a chemical compound used in scientific research as a photoactivatable molecule. It is commonly used in studies of cellular signaling pathways and neural networks.
Wirkmechanismus
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound works by releasing a bioactive molecule upon exposure to light. The compound contains a nitrophenyl group that is sensitive to ultraviolet light. When exposed to light, the nitrophenyl group undergoes a photochemical reaction, releasing the bioactive molecule. This allows researchers to control the timing and location of the release of the bioactive molecule.
Biochemische Und Physiologische Effekte
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound has been shown to have a variety of biochemical and physiological effects. It has been used to study the function of ion channels, neurotransmitter receptors, and enzymes involved in cellular signaling pathways. The compound has also been used to study the function of neural networks in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound is its high spatial and temporal precision. This allows researchers to study the function of specific proteins or enzymes in a controlled manner. Another advantage is its versatility, as it can be used to study a wide range of cellular signaling pathways and neural networks.
One limitation of 1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound is its sensitivity to light. This can make it difficult to work with in certain experimental conditions. Additionally, the compound is relatively expensive and may not be accessible to all researchers.
Zukünftige Richtungen
There are many potential future directions for the use of 1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound in scientific research. One area of interest is the study of neural networks in the brain. The compound could be used to study the function of specific neurons or neural circuits in a controlled manner. Another area of interest is the development of new photoactivatable molecules with improved properties, such as increased sensitivity to light or greater versatility in terms of the bioactive molecules that can be released. Overall, 1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound is a valuable tool for scientific research and has the potential to contribute to many exciting discoveries in the future.
Synthesemethoden
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound can be synthesized through a multistep process involving the reaction of 3-nitrophenylacetic acid with 2-methylindole to form an intermediate, which is then reacted with dimethylaminoethyl chloride to yield the final product. The synthesis method is relatively simple and can be performed in a standard organic chemistry laboratory.
Wissenschaftliche Forschungsanwendungen
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound is widely used in scientific research as a photoactivatable molecule. It is commonly used to study cellular signaling pathways and neural networks. The compound can be used to activate specific proteins or enzymes in cells or tissues with high spatial and temporal precision. This allows researchers to study the function of these proteins or enzymes in a controlled manner.
Eigenschaften
CAS-Nummer |
441782-71-4 |
|---|---|
Produktname |
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- |
Molekularformel |
C18H19N3O3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenylindol-6-ol |
InChI |
InChI=1S/C18H19N3O3/c1-12-17(21(23)24)14-9-10-16(22)15(11-19(2)3)18(14)20(12)13-7-5-4-6-8-13/h4-10,22H,11H2,1-3H3 |
InChI-Schlüssel |
FGZGOWHRLOCYLK-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C(=C(C=C2)O)CN(C)C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C(=C(C=C2)O)CN(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



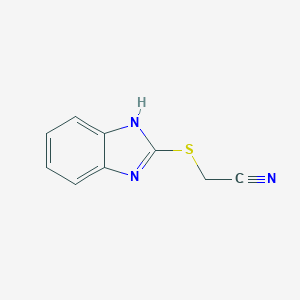
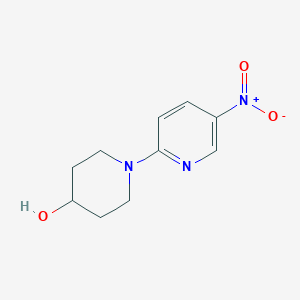
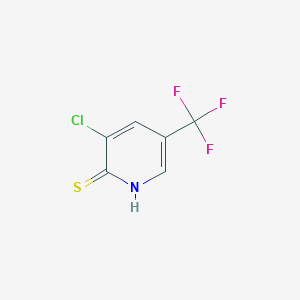

![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)
![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)
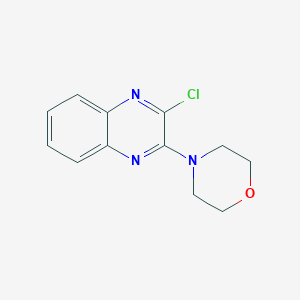
![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)
![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)
